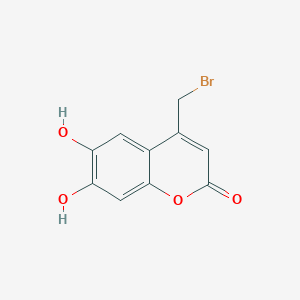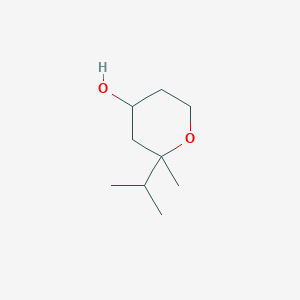
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol is a chemical compound known for its significance in various industrial applications, particularly in the fragrance industry. This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with isopropyl and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-2-methyltetrahydro-2H-pyran-4-ol typically involves Prins cyclization, a reaction between an aldehyde and an unsaturated alcohol. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid can yield the desired product . The reaction conditions, including the type of catalyst and the presence of water, significantly influence the selectivity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound often employs heterogeneous catalysts like iron-modified silica. These catalysts not only enhance the reaction efficiency but also allow for easier separation and reuse . The use of solid catalysts, such as Amberlyst ion exchangers, is also common in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The compound can form hemiacetals and carbocations, which are key intermediates in its chemical reactions . These intermediates can further react to form various products, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Similar in structure but with different substituents.
2-Isopropyl-4-methyltetrahydro-2H-pyran-4-ol: Another closely related compound with slight structural variations.
Uniqueness
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and properties are required .
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-methyl-2-propan-2-yloxan-4-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(3)6-8(10)4-5-11-9/h7-8,10H,4-6H2,1-3H3 |
Clave InChI |
VQSYNQHYHNSFJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CC(CCO1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
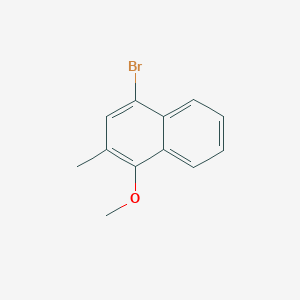


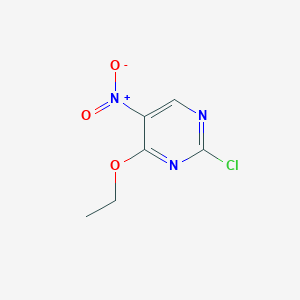
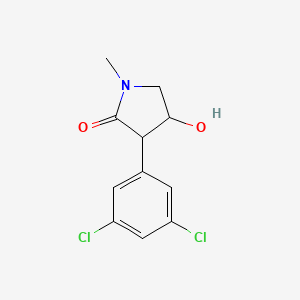
![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)
![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)
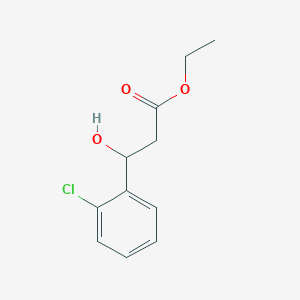

![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)

